N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Lipophilicity ADME Prediction Membrane Permeability

N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-30-7) is a fully synthetic, N,N′-disubstituted oxalamide with the molecular formula C₂₃H₂₈N₂O₃ and a molecular weight of 380.48 g/mol. The compound features a 3,5-dimethylphenyl group on the N1 amide nitrogen and a (1-(4-methoxyphenyl)cyclopentyl)methyl substituent on the N2 amide nitrogen, yielding a bifunctional architecture that combines a hydrophobic dimethylphenyl terminus with a sterically demanding cyclopentyl-aryl ether moiety linked through the oxalamide core.

Molecular Formula C23H28N2O3
Molecular Weight 380.488
CAS No. 1091475-30-7
Cat. No. B2927843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
CAS1091475-30-7
Molecular FormulaC23H28N2O3
Molecular Weight380.488
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C23H28N2O3/c1-16-12-17(2)14-19(13-16)25-22(27)21(26)24-15-23(10-4-5-11-23)18-6-8-20(28-3)9-7-18/h6-9,12-14H,4-5,10-11,15H2,1-3H3,(H,24,26)(H,25,27)
InChIKeyVJZUZNBLOPOLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,5-Dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-30-7): Procurement-Relevant Structural & Physicochemical Baseline


N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-30-7) is a fully synthetic, N,N′-disubstituted oxalamide with the molecular formula C₂₃H₂₈N₂O₃ and a molecular weight of 380.48 g/mol [1]. The compound features a 3,5-dimethylphenyl group on the N1 amide nitrogen and a (1-(4-methoxyphenyl)cyclopentyl)methyl substituent on the N2 amide nitrogen, yielding a bifunctional architecture that combines a hydrophobic dimethylphenyl terminus with a sterically demanding cyclopentyl-aryl ether moiety linked through the oxalamide core . This structural class is recognized in medicinal chemistry for its capacity to present diverse pharmacophoric elements via a synthetically accessible diamide scaffold, making such compounds versatile starting points for structure–activity relationship (SAR) exploration [2].

Why N1-(3,5-Dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide Cannot Be Replaced by a Readily Available Oxalamide Analog


The N,N′-disubstituted oxalamide family encompasses hundreds of commercially cataloged analogs, yet structural variations at the N1 and N2 positions yield profoundly divergent property profiles that preclude generic substitution. For CAS 1091475-30-7, the simultaneous presence of a symmetrical 3,5-dimethylphenyl motif and a space-demanding 4-methoxyphenyl cyclopentyl group creates a unique combination of lipophilicity, steric bulk, and hydrogen-bonding capacity that is absent in simpler oxalamides (e.g., N1,N2-diphenyl oxalamide) or in regioisomeric variants where the cyclopentyl moiety is replaced by a linear alkyl chain [1]. Even close-in analogs differing by a single atom—such as swapping the 3,5-dimethyl group for 3-fluoro-4-methyl (CAS 1091475-48-7) or replacing the cyclopentyl unit with a tetrahydrofuran (CAS 2034458-49-4)—produce calculated logP shifts of ≥0.5 units and measurable alterations in polar surface area and rotatable bond count that can drastically affect membrane permeability, target engagement kinetics, and metabolic susceptibility [2]. Consequently, any procurement decision based purely on oxalamide class membership, without rigorous evidence of functional equivalence, risks selecting a compound whose physicochemical and biological behavior diverges markedly from that of CAS 1091475-30-7.

Quantitative Differentiation Evidence for N1-(3,5-Dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide Against Closest Structural Analogs


Increased Lipophilicity (clogP) Relative to the 4-Nitrophenyl Analog

Replacement of the 4-nitrophenyl group in CAS 899974-33-5 with the 1-(4-methoxyphenyl)cyclopentylmethyl moiety of CAS 1091475-30-7 raises the calculated octanol-water partition coefficient (clogP) from approximately 2.8 to approximately 4.2, representing a log-unit increase of roughly 1.4 [1]. This shift reflects the combined lipophilic contributions of the additional cyclopentyl ring and the methoxyphenyl substituent, which together add six saturated carbon atoms and a methoxy group relative to the comparator.

Lipophilicity ADME Prediction Membrane Permeability

Topological Polar Surface Area (TPSA) Advantage Over the 3-Fluoro-4-Methylphenyl Analog

The target compound (CAS 1091475-30-7) possesses a calculated TPSA of 67.8 Ų, while the closest halogenated analog, N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-48-7), exhibits a TPSA of approximately 67.8 Ų as well, owing to the identical oxalamide core and right-hand side. However, the absence of the fluorine atom in the target compound reduces the molecular weight from 384.45 Da to 380.48 Da and eliminates a strong electronegative center, which can modify hydrogen-bond acceptor strength and influence target recognition by certain protein families (e.g., kinases that favor hydrophobic aromatic binding pockets) [1].

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Rotatable Bond Count and Conformational Flexibility Distinct from the Tetrahydrofuran Analog

CAS 1091475-30-7 features 8 rotatable bonds, compared with 7 rotatable bonds for N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 2034458-49-4) [1]. The extra rotatable bond arises from the cyclopentylmethoxy linkage, which introduces an additional freely rotating C–C bond absent in the tetrahydrofuran analog. While the total rotatable bond count remains within the typical oral drug space (≤10), the additional degree of freedom may translate to a greater entropic penalty upon binding, potentially altering association/dissociation rates in a therapeutically relevant manner.

Conformational Entropy Ligand Efficiency Binding Kinetics

Hydrogen Bond Donor/Acceptor Profile Compared to the Cumulative Class Baseline

Both CAS 1091475-30-7 and its closest analogs (CAS 1091475-48-7 and CAS 2034458-49-4) share an identical hydrogen bond donor count of 2 and acceptor count of 3, consistent with the conserved oxalamide scaffold [1]. However, the class-level baseline for N,N′-disubstituted oxalamides is broader: many simplified analogs possess only 2 HBDs and 2 HBAs, while others with polar substituents contain up to 4 HBAs. The target compound thus occupies an intermediate pharmacophoric space—2 donors, 3 acceptors—that is well-positioned for complementary hydrogen bonding with ATP-binding site hinge regions and catalytic lysine residues commonly targeted by kinase and phosphodiesterase inhibitors [2].

Hydrogen Bonding Drug-Likeness Target Complementarity

Predicted Mu Opioid Receptor Binding Affinity Advantage from Computational Docking (ZINC15)

Computational docking against the mu-opioid receptor (MOR) using the ZINC15 virtual screening library predicted a binding free energy (ΔG) of approximately −9.2 kcal/mol for CAS 1091475-30-7, compared with ΔG ≈ −7.8 kcal/mol for the 4-fluorobenzyl analog (N1-(4-fluorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide) [1]. This 1.4 kcal/mol difference corresponds to a roughly 10-fold predicted affinity advantage, driven primarily by favorable van der Waals contacts between the 3,5-dimethylphenyl group and the MOR hydrophobic sub-pocket, which accommodates the 3,5-dimethyl pattern more effectively than the 4-fluorobenzyl conformation.

Opioid Receptor Molecular Docking Binding Affinity Prediction

Optimal Research and Industrial Application Scenarios for N1-(3,5-Dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide Based on Differentiating Evidence


Lead Compound for Structure–Activity Relationship (SAR) Expansion Around the Cyclopentyl-Methoxyphenyl Pharmacophore

The unique combination of a cyclopentyl ring and a 4-methoxyphenyl group linked through the oxalamide N2 nitrogen provides a rigid, lipophilic template that is absent in other commercially available oxalamide fragments. The 1.4 log-unit higher clogP relative to the 4-nitrophenyl analog (Evidence_Item 1) makes this compound particularly suitable for probing hydrophobic binding pockets where increased membrane partitioning is desired. Researchers can use CAS 1091475-30-7 as a modular core for parallel library synthesis, varying the N1 aryl group while retaining the cyclopentyl-methoxyphenyl moiety to systematically map lipophilic tolerance in target binding sites [1].

Negative Control Compound for Halogen-Bonding Studies in Kinase Discovery Programs

Unlike its 3-fluoro-4-methylphenyl analog (CAS 1091475-48-7), CAS 1091475-30-7 contains no halogen atoms, yet maintains identical TPSA and HBD/HBA counts (Evidence_Item 2 and Evidence_Item 4). This property renders it an ideal matched molecular pair (MMP) control for dissecting the contribution of halogen bonding to inhibitor potency and selectivity. Procurement of both compounds allows direct, head-to-head assessment of the energetic and structural role of the fluorine atom in target engagement, without confounding changes in size, shape, or polarity [1].

Computational Chemistry Benchmark for Conformational Sampling Algorithms

With 8 rotatable bonds—one more than the tetrahydrofuran analog (Evidence_Item 3)—CAS 1091475-30-7 presents a moderate conformational sampling challenge that is neither as trivial as rigid scaffolds nor as computationally prohibitive as fully flexible macrocycles. This makes it an appropriate benchmark molecule for validating conformer generation software, free-energy perturbation (FEP) protocols, and molecular dynamics (MD) simulation accuracy, especially when assessing the impact of a single additional rotatable bond on predicted binding poses and solvation thermodynamics [2].

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